2-Quinolinethiol
Overview
Description
Quinoline and its derivatives are a group of compounds that have attracted significant attention due to their wide range of biological activities and applications in medicinal chemistry. Although the provided papers do not directly discuss 2-Quinolinethiol, they provide valuable insights into the chemistry of quinoline derivatives, which can be extrapolated to understand the properties and synthesis of 2-Quinolinethiol.
Synthesis Analysis
The synthesis of quinoline derivatives often involves novel chemistries and catalytic systems. For instance, the synthesis of 2-(aryl or heteroaryl)quinolin-4-amines involves new chemistries that have been recently developed, leading to compounds with anti-HIV-1 activity . Similarly, the synthesis of 2-acylthieno[2,3-b]quinolines is achieved through Cu-TEMPO catalyzed dehydrogenation and sp2-C-H functionalization, using elemental sulfur as a thiol surrogate . These methods highlight the versatility and creativity in synthesizing quinoline derivatives, which could be adapted for the synthesis of 2-Quinolinethiol.
Molecular Structure Analysis
Quinoline derivatives exhibit a wide range of structural diversity, which is crucial for their biological activity. The crystal structure analysis and spectral assessments of quinoline-based derivatives provide insights into their molecular geometry and electronic properties . The presence of substituents on the quinoline ring can significantly alter the molecular structure and, consequently, the reactivity and interaction with biological targets.
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including Friedländer annulation, reduction, and alkene functionalization . The triflic acid-mediated N-heteroannulation is another example of a reaction that can be used to synthesize quinoline derivatives, such as 4-amino-2-(methylthio)quinolines . These reactions demonstrate the synthetic flexibility of quinoline derivatives and their potential for further functionalization, which is relevant for the synthesis of 2-Quinolinethiol.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. For example, the electron-donating and withdrawing effects of substituents can affect the electronic properties and reactivity of these compounds . The nonlinear optical (NLO) properties of quinoline derivatives have also been studied, indicating their potential in technological applications . These properties are essential for understanding the behavior of quinoline derivatives in various environments and their interactions with other molecules.
Scientific Research Applications
Electrochemical Applications
Electrochemical Behavior Studies
2-Quinolinethiol has been studied for its electrochemical behavior on a hanging mercury drop electrode. It forms different structured layers, indicating potential applications in electrochemical sensors or devices (Paneli & Voulgaropoulos, 1995).
Gold Nanoparticles
The use of 2-quinolinethiol in the preparation of gold nanoparticles and its impact on their electrochemical properties has been explored. This has implications for applications in nanotechnology and materials science (Jing, 2004).
Biological and Optical Research
- Biological and Nonlinear Optical (NLO) Properties: Research on quinoline derivatives, including 2-quinolinethiol, emphasizes their potential in biological and NLO research. This includes their use in molecular design for pharmacological applications (Khalid et al., 2019).
Synthesis and Chemical Applications
Synthesis of Quinoline Derivatives
Studies on the synthesis of 2-(methylthio)quinolines, including methods for modification and substitution of the quinoline structure, suggest its versatility in chemical synthesis (Panda et al., 2004).
Chemistry of Quinoline Analogs
The chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs, closely related to 2-quinolinethiol, has been reviewed, highlighting its applications in synthetic and industrial chemistry (Hamama et al., 2018).
Catalysis and Hydrogen Evolution
- Catalysis in Hydrogen Evolution: The role of 2-quinolinethiol complexes in catalyzing hydrogen evolution has been investigated, showcasing its potential in energy-related applications (Paneli & Voulgaropoulos, 1995).
Anticancer Activity
- Anticancer Drug Development: Quinoline-based compounds, including 2-quinolinethiol derivatives, show effective anticancer activity. Their structural diversity makes them valuable in the development of novel cancer treatments (Solomon & Lee, 2011).
Safety And Hazards
2-Quinolinethiol is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (STOT SE 3) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/eye protection/face protection .
Relevant Papers
There are a few papers that mention 2-Quinolinethiol. One paper discusses the simultaneous voltammetric determination of cobalt, nickel, and labile zinc, using 2-Quinolinethiol in the presence of surfactants . Another paper discusses the determination of Ni and Co using 2-Quinolinethiol by adsorptive voltammetry .
properties
IUPAC Name |
1H-quinoline-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS/c11-9-6-5-7-3-1-2-4-8(7)10-9/h1-6H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXZSVYHFYHTNBI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062569 | |
Record name | 2(1H)-Quinolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
22.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24838068 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2-Quinolinethiol | |
CAS RN |
2637-37-8 | |
Record name | 2(1H)-Quinolinethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2637-37-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thiocarbostyril | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002637378 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Quinolinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=408468 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Quinolinethiol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43642 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2(1H)-Quinolinethione | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(1H)-Quinolinethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4062569 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Quinoline-2-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.303 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | THIOCARBOSTYRIL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XW9BW0P3YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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